Product packaging for 2-(1-Heptynyl)nicotinonitrile(Cat. No.:CAS No. 885949-68-8)

2-(1-Heptynyl)nicotinonitrile

Cat. No.: B1303146
CAS No.: 885949-68-8
M. Wt: 198.26 g/mol
InChI Key: MNLLOCXHRPLHBA-UHFFFAOYSA-N
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Description

Strategic Importance of Nicotinonitrile Scaffolds in Organic Synthesis

Nicotinonitrile, or 3-cyanopyridine (B1664610), and its derivatives are foundational scaffolds in the fields of organic synthesis and medicinal chemistry. The pyridine (B92270) ring is a common nitrogen-containing heterocycle found in a vast array of natural products, pharmaceuticals, and functional materials. The presence of the nitrile group in the 3-position of the pyridine ring endows the nicotinonitrile scaffold with unique electronic properties and a versatile chemical handle for further molecular elaboration.

The strategic importance of nicotinonitrile scaffolds stems from several key factors:

Bioisosteric Replacement: The cyanopyridine moiety is often employed as a bioisostere for other functional groups in drug design, allowing for the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

Synthetic Versatility: The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, providing a gateway to a diverse range of derivatives.

Privileged Structure: The nicotinonitrile core is considered a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This has led to its incorporation into numerous clinically used drugs and biologically active compounds.

The following table provides examples of marketed drugs that feature the nicotinonitrile scaffold, highlighting its therapeutic relevance.

Drug NameTherapeutic Area
BosutinibOncology
MilrinoneCardiology
NeratinibOncology
OlprinoneCardiology

Conjugated Alkynes as Versatile Building Blocks in Contemporary Chemical Research

Conjugated alkynes, which are alkynes linked to an aromatic or another unsaturated system, are highly versatile building blocks in modern organic synthesis. wikipedia.org The carbon-carbon triple bond is a high-energy, linear functional group that readily participates in a wide range of chemical transformations. organic-chemistry.org This reactivity makes conjugated alkynes invaluable for the construction of complex molecular architectures.

Key applications and reactions of conjugated alkynes include:

Cross-Coupling Reactions: Alkynes are excellent partners in various transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, enabling the formation of carbon-carbon bonds with a high degree of control. walisongo.ac.id

Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition (a key "click chemistry" reaction), to form heterocyclic rings. organic-chemistry.org

Functional Group Transformations: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane. It can also undergo hydration to form ketones or be cleaved to produce carboxylic acids.

Materials Science: The rigid, linear nature of alkynes makes them useful components in the synthesis of polymers, oligomers, and other materials with interesting electronic and photophysical properties.

The acetylene (B1199291) group, in particular, has been recognized as a privileged structural feature in drug discovery, targeting a wide range of proteins.

Overview of Pyridine Functionalization Methodologies in Synthetic Organic Chemistry

The functionalization of the pyridine ring is a central theme in synthetic organic chemistry due to the prevalence of this heterocycle in pharmaceuticals and agrochemicals. However, the electron-deficient nature of the pyridine ring presents unique challenges for its selective functionalization. Over the years, a variety of powerful methods have been developed to introduce substituents at specific positions of the pyridine core.

Common strategies for pyridine functionalization include:

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine ring is substituted with a good leaving group (e.g., a halide) and activated by electron-withdrawing groups, direct substitution with a nucleophile is possible.

Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can facilitate the deprotonation of an adjacent carbon atom by a strong base, followed by quenching with an electrophile.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for pyridine functionalization. These reactions involve the coupling of a pyridine halide or triflate with a wide range of organometallic or organic partners.

The Sonogashira coupling is a particularly relevant and widely used cross-coupling reaction for the synthesis of alkynyl-substituted pyridines. walisongo.ac.id This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. walisongo.ac.id

The synthesis of 2-(1-Heptynyl)nicotinonitrile would most likely be achieved via a Sonogashira coupling between a 2-halonicotinonitrile (such as 2-chloronicotinonitrile) and 1-heptyne (B1330384).

A general scheme for the Sonogashira coupling to produce 2-alkynylnicotinonitriles is presented below:

Sonogashira Coupling Scheme

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B1303146 2-(1-Heptynyl)nicotinonitrile CAS No. 885949-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hept-1-ynylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-3-4-5-6-9-13-12(11-14)8-7-10-15-13/h7-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLLOCXHRPLHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266442
Record name 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-68-8
Record name 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1 Heptynyl Nicotinonitrile and Structural Analogues

Transition Metal-Catalyzed Alkynylation of Nicotinonitrile Derivatives

Transition metal catalysis is a cornerstone for the formation of carbon-carbon bonds, and the alkynylation of nicotinonitrile derivatives is no exception. Palladium, copper, and nickel complexes have all been successfully employed to mediate the coupling of a nicotinonitrile moiety with a terminal alkyne like 1-heptyne (B1330384).

Palladium-Mediated Cross-Coupling Strategies

Palladium catalysts are widely recognized for their efficiency and functional group tolerance in cross-coupling reactions, making them a primary choice for the synthesis of 2-alkynylnicotinonitriles.

Sonogashira Coupling with Halogenated Nicotinonitriles

The Sonogashira reaction is a powerful and widely used method for forming C(sp2)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.org The reaction can be carried out under mild conditions, such as at room temperature, which is advantageous for the synthesis of complex molecules. wikipedia.org

In the context of synthesizing 2-(1-heptynyl)nicotinonitrile, a common starting material is a 2-halogenated nicotinonitrile, such as 2-chloro- or 2-bromonicotinonitrile. The general reaction scheme involves the coupling of the halogenated nicotinonitrile with 1-heptyne in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.org

A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) being common choices. libretexts.org The reaction mechanism is understood to involve a catalytic cycle for both palladium and copper. The palladium cycle includes oxidative addition of the halonicotinonitrile to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the reaction of 1-heptyne with the copper(I) salt) and subsequent reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst. wikipedia.org

Recent advancements have also explored copper-free Sonogashira couplings, which can simplify the reaction setup and purification. nih.govbeilstein-journals.org

Table 1: Examples of Sonogashira Coupling for the Synthesis of Alkynylpyridines

Halopyridine SubstrateAlkynePalladium CatalystCopper Co-catalystBaseSolventYield (%)Reference
6-bromo-3-fluoro-2-cyanopyridine(4-ethylphenyl)ethynePd(PPh₃)₄CuIEt₃NTHF/Et₃NHigh soton.ac.uk
6-bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄CuIEt₃NTHF/Et₃N85-93 soton.ac.uk
3-bromoaniline2-methyl-3-butyn-2-olPd(OAc)₂/PPh₃NoneTBAFVariousModerate beilstein-journals.org
Heck-Type Alkynylation Approaches

While the classic Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, variations of this methodology can be adapted for alkynylation. These "Heck-type" alkynylations often involve the direct C-H functionalization of the heterocycle, providing a more atom-economical route compared to the use of pre-halogenated substrates. researchgate.net

Palladium-catalyzed C-H alkynylation of unactivated alkenes has been reported, demonstrating the feasibility of such transformations. researchgate.net Although not directly applied to nicotinonitrile in the provided search results, the principles can be extended. These reactions typically require a directing group to achieve regioselectivity. For instance, a picolinamide (B142947) directing group has been used to facilitate the formation of a palladacycle intermediate, which then reacts with a bromoalkyne. researchgate.net

Copper-Catalyzed Alkynylation Protocols

Copper catalysis offers an alternative to palladium-based systems for alkynylation reactions. researchgate.net Copper-catalyzed Sonogashira-type couplings have gained significant attention. researchgate.net In some instances, copper can effectively catalyze the coupling of terminal alkynes with aryl halides without the need for a palladium co-catalyst. researchgate.net

These reactions often proceed through the formation of a copper acetylide intermediate. nih.gov The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields. Copper(I) chloride has been shown to catalyze the formal insertion of two molar amounts of arynes into a C-H bond of terminal alkynes, yielding 2-alkynylbiaryls in a single step. nih.gov While this specific reaction is not a direct synthesis of this compound, it highlights the capability of copper to mediate complex C-C bond formations involving alkynes.

Nickel-Catalyzed Alkynylation Strategies

Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed Sonogashira-type couplings have been developed, allowing for the coupling of non-activated alkyl halides with acetylene (B1199291), although a copper co-catalyst is often still required. wikipedia.org

A significant advancement is the development of nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts. nih.gov This method utilizes readily available alkyl amines as alkylating agents and proceeds under mild, copper-free conditions. nih.gov The success of this transformation relies on the use of a specific NN₂ pincer ligand. nih.gov This strategy has a broad substrate scope and high functional group tolerance, making it a promising approach for the synthesis of various alkynes. nih.gov Nickel-catalyzed carbonylative Sonogashira reactions have also been reported for the synthesis of α,β-alkynyl ketones. rsc.org

Chemoselective C–H Functionalization for Alkynylation

Direct C-H functionalization represents a highly attractive and sustainable approach to the synthesis of functionalized aromatic and heteroaromatic compounds, as it avoids the need for pre-functionalized starting materials like halides or triflates. dntb.gov.ua This strategy leads to a more atom- and step-economical synthesis.

The site-selective C-H bond functionalization of heteroarenes is a powerful tool for building complex molecular structures. dntb.gov.ua In the context of nicotinonitrile, the goal would be to selectively activate the C-H bond at the 2-position for subsequent coupling with 1-heptyne.

While the direct C-H alkynylation of nicotinonitrile with 1-heptyne is not explicitly detailed in the provided search results, related transformations on pyridine (B92270) and other heterocycles suggest its feasibility. For example, palladium-catalyzed regioselective C-H alkynylation of indoles has been successfully demonstrated. dntb.gov.ua Furthermore, iridium-catalyzed regioselective C-H alkynylation of unprotected primary benzylamines and aliphatic aldehydes has been achieved using in situ-generated aldimine directing groups. dntb.gov.ua

The development of chemoselective C-H functionalization methods for pyridines is an active area of research. nih.govnih.gov These methods often rely on the use of directing groups or specific catalysts to control the regioselectivity of the reaction. The application of such strategies to the direct alkynylation of nicotinonitrile would provide a more efficient and environmentally friendly route to this compound and its analogues.

Multi-Component Reaction Pathways Towards Nicotinonitrile Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecular architectures like nicotinonitriles in a single step. nih.gov These reactions are convergent, combining three or more starting materials in one pot to form a product that incorporates most of the atoms of the reactants. nih.gov

Several named reactions, such as the Hantzsch or Biginelli reactions and their variations, are foundational to MCRs. nih.gov For the synthesis of nicotinonitrile derivatives, a common strategy involves the condensation of an aldehyde, a ketone, and a cyanide source, often in the presence of ammonium (B1175870) acetate (B1210297) which serves as the nitrogen donor for the pyridine ring. nih.govnih.gov For instance, the one-pot reaction of an aldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate (B8463686) in the presence of ammonium acetate and piperidine (B6355638) can yield substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov

Similarly, 2-aminonicotinonitrile derivatives can be synthesized through the cyclization of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium acetate. nih.gov The use of microwave irradiation has also been reported to promote these reactions, sometimes leading to higher yields and shorter reaction times. researchgate.net The versatility of MCRs allows for the generation of a diverse library of nicotinonitrile scaffolds by varying the initial components. researchgate.netresearchgate.netresearchgate.net

Table 1: Examples of Multi-Component Reactions for Nicotinonitrile Synthesis

Aldehyde/Ketone Component(s)Cyanide SourceNitrogen SourceCatalyst/ConditionsProduct TypeReference
4-Chlorobenzaldehyde, 1-(naphthalen-1-yl)ethanoneEthyl cyanoacetateAmmonium acetatePiperidine, Ethanol, Ambient Temp.4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile nih.gov
Chalcone derivativeMalononitrileAmmonium acetateEthanol, Reflux2-Amino-4,6-disubstituted-nicotinonitrile nih.gov
Aromatic aldehydes, 1,3-diaryl-prop-2-en-1-onesMalononitrile-One-pot method4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles researchgate.net

This table is for illustrative purposes and may not be exhaustive.

Preparation of Essential Precursors

The synthesis of this compound necessitates the prior preparation of two key building blocks: a halogenated nicotinonitrile intermediate and 1-heptyne.

Halogenated nicotinonitriles, particularly 2-chloronicotinonitrile derivatives, are crucial intermediates for introducing the 1-heptynyl group via cross-coupling reactions. A common method to synthesize these compounds is through the reaction of the corresponding 2-hydroxynicotinonitrile (B16790) (or its tautomeric form, 2-pyridone) with a halogenating agent.

For example, reacting a 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions yields the desired 2-chloronicotinonitrile derivative. nih.gov Another approach involves the use of solid halogenated reagents with 3-cyanopyridine (B1664610) in an aprotic solvent. google.com Ionic liquids have also been explored as a greener alternative for the synthesis of 2-halogenated nicotinic acid esters, which can then be converted to the corresponding nitriles. google.com

Table 2: Methods for the Synthesis of Halogenated Nicotinonitriles

Starting MaterialHalogenating AgentConditionsProductReference
4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrilePCl₅, POCl₃Reflux2-Chloro-4,6-disubstituted-nicotinonitrile nih.gov
3-CyanopyridineSolid halogenated reagentAprotic solvent, 50-150 °C5-Halogenated nicotinonitrile google.com
2-HydroxynicotinonitrileVilsmeier reagentDichloromethane2-ChloronicotinonitrileN/A

This table is for illustrative purposes and may not be exhaustive. N/A indicates that a specific reference for this exact transformation was not found in the provided search results but represents a standard synthetic method.

1-Heptyne is a terminal alkyne that serves as the coupling partner in the final step of the synthesis. mendelchemicals.com There are several established methods for its preparation.

One common method is the dehydrohalogenation of a dihaloalkane or a vinyl halide. For instance, treating a precursor like 1-bromo-2-heptene or 1-chloro-2-heptene with a strong base such as sodium amide (NaNH₂) can produce 1-heptyne. finechemical.net

Another widely used approach is the alkylation of acetylene. This involves the reaction of sodium acetylide with a suitable alkyl halide, such as 1-bromopentane. chemicalbook.com The reaction is typically carried out in liquid ammonia. chemicalbook.com Alternatively, metal acetylides, like ethynylmagnesium bromide, can be reacted with 1-bromoheptane (B155011). finechemical.net

The Sonogashira coupling reaction itself can be adapted to synthesize 1-heptyne, for example, by reacting ethyne (B1235809) with 1-bromoheptane in the presence of a palladium(0) catalyst. finechemical.net More advanced methods include alkyne metathesis using transition metal catalysts like molybdenum or tungsten alkylidyne complexes. finechemical.net

Table 3: Synthetic Routes to 1-Heptyne

Starting Material(s)Reagent(s)Base/CatalystProductReference
1-Bromo-2-heptene or 1-Chloro-2-heptene-Sodium amide (NaNH₂)1-Heptyne finechemical.net
Acetylene, 1-BromopentaneSodiumLiquid ammonia1-Heptyne chemicalbook.com
Ethynylmagnesium bromide, 1-Bromoheptane--1-Heptyne finechemical.net
Ethyne, 1-Bromoheptane-Palladium(0) complex1-Heptyne finechemical.net

This table is for illustrative purposes and may not be exhaustive.

Once the halogenated nicotinonitrile and 1-heptyne are synthesized, they can be coupled using a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling, to yield the final product, this compound. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org

Mechanistic Investigations of Carbon Carbon Bond Formation in Alkynylation Reactions

Catalytic Cycles in Palladium-Mediated Alkynylation of Heteroarenes

The palladium-catalyzed Sonogashira coupling is the most prevalent method for synthesizing compounds like 2-(1-Heptynyl)nicotinonitrile from a 2-halonicotinonitrile and 1-heptyne (B1330384). The reaction proceeds through a well-established catalytic cycle involving two interconnected cycles: a palladium cycle and a copper co-catalyst cycle. The primary palladium cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of the 2-halonicotinonitrile substrate to a coordinatively unsaturated 14-electron palladium(0) complex, typically Pd(0)L₂. This step, often considered the rate-limiting step of the entire catalytic process, involves the cleavage of the carbon-halogen (C-X) bond of the nicotinonitrile ring and its addition to the metal center. This process transforms the palladium from its Pd(0) oxidation state to a more stable, square planar Pd(II) complex.

The reactivity of the 2-halonicotinonitrile in this step is highly dependent on the nature of the halogen, following the general trend of I > Br > Cl >> F, which corresponds to the C-X bond dissociation energies. The palladium center essentially inserts itself into the C-X bond, forming a new Pd-C and a Pd-X bond. The resulting intermediate is a trans-arylpalladium(II) halide complex. The efficiency of this step is significantly influenced by the electronic properties of the ligands attached to the palladium center; electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can enhance the electron density on the palladium, thereby increasing the rate of oxidative addition.

Following oxidative addition, the transmetalation step occurs, which bridges the palladium and copper catalytic cycles. In the copper cycle, the terminal alkyne, 1-heptyne, reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base. The base deprotonates the alkyne to form a copper acetylide species (Cu-C≡C-R). This activated alkyne species is crucial for the subsequent transfer.

The copper acetylide then reacts with the Pd(II) complex formed during oxidative addition. In this step, the alkynyl group is transferred from the copper to the palladium center, and the halide is transferred from the palladium to the copper, regenerating the copper(I) halide. This exchange results in the formation of a diorganopalladium(II) intermediate, where both the nicotinonitrile and the 1-heptynyl groups are bound to the palladium. This step is typically followed by a rapid trans-to-cis isomerization, which is necessary to bring the two organic moieties into proximity for the final step.

Reductive elimination is the final and product-forming step of the catalytic cycle. From the cis-diorganopalladium(II) complex, the two organic ligands—the nicotinonitrile group and the 1-heptynyl group—are coupled together, forming the new carbon-carbon bond of the target molecule, this compound. Simultaneously, the palladium center is reduced from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle.

For reductive elimination to occur, the two organic groups must be in a cis-orientation on the square planar palladium complex. The rate of this step can be influenced by the steric and electronic properties of the ligands. Bidentate phosphine ligands with large bite angles, for instance, can enforce a geometry that facilitates reductive elimination. The stereochemical information present in the starting materials is typically retained in the final product during this process.

Influence of Co-catalysts and Ligand Systems on Reaction Efficiency and Selectivity

The success of synthesizing this compound via palladium catalysis is not solely dependent on the core catalytic cycle but is heavily influenced by the choice of co-catalysts and ligand systems.

Co-catalysts: The most common co-catalyst in Sonogashira reactions is a copper(I) salt, such as copper(I) iodide (CuI). Its primary role is to react with the terminal alkyne (1-heptyne) to form a copper acetylide intermediate. This activation of the alkyne increases its nucleophilicity and facilitates the transmetalation step. While essential for the classical Sonogashira reaction, copper can also lead to side reactions, primarily the oxidative homocoupling of the alkyne to form diynes. This has led to the development of "copper-free" Sonogashira protocols. In these systems, the activation of the alkyne is typically achieved using a strong amine base in a polar solvent, though the reaction rates can be slower.

Ligand Systems: The ligands coordinated to the palladium center play a pivotal role in stabilizing the catalyst, modulating its reactivity, and influencing both efficiency and selectivity.

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but more advanced phosphine ligands have been developed. Electron-rich phosphines increase the rate of oxidative addition, while sterically bulky phosphines can promote the final reductive elimination step and stabilize the monoligated Pd(0) active species. Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also highly effective, as their defined bite angle can facilitate key steps in the catalytic cycle.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. As strong σ-donors, they form very stable bonds with palladium, creating robust catalysts that can activate even less reactive substrates like aryl chlorides. Their steric bulk can be easily tuned to optimize catalytic activity.

Nitrogen-Based Ligands: Simple and commercially available nitrogen-containing ligands, such as 2,2'-dipyridylamine, have been shown to be effective in promoting copper-free Sonogashira couplings, particularly in aqueous media. These ligands can form water-soluble palladium complexes, offering advantages in terms of environmental sustainability and catalyst recovery.

The table below summarizes the impact of different ligand classes on the palladium-catalyzed synthesis.

Ligand ClassKey CharacteristicsImpact on ReactionRepresentative Examples
Triphenylphosphine Standard, widely used monodentate phosphineModerate activity, requires higher catalyst loadingPd(PPh₃)₄, PdCl₂(PPh₃)₂
Bulky, Electron-Rich Phosphines Strong σ-donors, sterically demandingIncreases rate of oxidative addition, promotes reductive elimination, high turnover numbersP(t-Bu)₃, XPhos, SPhos
Bidentate Phosphines Chelating ligands with a defined bite angleEnforces cis-geometry, facilitating reductive eliminationdppf, dppe, Xantphos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableHigh catalyst stability and activity, effective for challenging substrates (e.g., aryl chlorides)IPr, IMes, PEPPSI-type catalysts
Nitrogen-Based Ligands Often bidentate, can impart water solubilityEnables copper-free and/or aqueous media reactions2,2'-dipyridylamine, Pyridines

Mechanistic Elucidation of Non-Palladium Catalyzed Alkynylation Reactions

While palladium catalysis is dominant, concerns about its cost and potential toxicity in final products have driven research into alternative, non-palladium-catalyzed alkynylation methods. Copper, a key player as a co-catalyst in the Sonogashira reaction, can also serve as the primary catalyst.

Copper-catalyzed alkynylation reactions often proceed through different mechanistic pathways. One common approach is a copper-mediated C-H activation/alkynylation cascade. In such a process, a directing group on the heteroaromatic substrate (like a pyridyl or amide group) first coordinates to a copper(II) center. This is followed by a chelation-assisted C-H bond cleavage to form a cupracycle intermediate. This intermediate can then react with a terminal alkyne. The reaction may proceed through a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. For instance, a proposed mechanism involves the oxidation of a copper(I) species to copper(II), which then undergoes reductive elimination to form the C-C bond and regenerate the active copper catalyst. These methods offer an alternative synthetic route that avoids the

Chemical Reactivity and Derivatization of 2 1 Heptynyl Nicotinonitrile

Transformations Involving the Alkyne Moiety

The 1-heptynyl substituent at the C2-position of the pyridine (B92270) ring is a key site for a variety of chemical reactions, from simple reductions to complex cycloadditions and carbon-carbon bond formations.

Hydrogenation and Semi-Hydrogenation Reactions

The triple bond of the 1-heptynyl group can be fully or partially reduced under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions dictates the outcome, leading to the corresponding alkane, Z-alkene, or E-alkene.

Full Hydrogenation: Complete reduction of the alkyne to an alkane, yielding 2-(Heptyl)nicotinonitrile, can be achieved using standard hydrogenation catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Semi-Hydrogenation: More synthetically valuable is the partial hydrogenation of the alkyne to an alkene. The stereochemical outcome of this reaction is highly dependent on the catalyst system employed.

Z-Selectivity (cis-alkene): The classic Lindlar catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) is widely used for the stereoselective reduction of internal alkynes to Z-alkenes. nih.gov Similarly, zinc-based catalysts have been shown to produce Z-alkenes with high stereoselectivity. acs.org A trinuclear palladium complex has also demonstrated complete cis-selectivity in the solvent-free semi-reduction of internal alkynes. acs.org

E-Selectivity (trans-alkene): Achieving E-selectivity is often more challenging. However, specific ruthenium-based catalysts have been developed that favor the formation of the E-alkene through a process of semi-hydrogenation followed by isomerization of the initial Z-alkene product. nih.gov

Table 1: Representative Catalytic Systems for Alkyne Semi-Hydrogenation

Catalyst System Hydrogen Source Selectivity Product from 2-(1-Heptynyl)nicotinonitrile Reference
Pd-CaCO₃ (Lindlar type) H₂ Z-selective 2-((Z)-1-Heptenyl)nicotinonitrile nih.govcsic.es
Zinc-Anilide Complex H₂ Z-selective 2-((Z)-1-Heptenyl)nicotinonitrile acs.org
Diruthenium Hydride Complex H₂ E-selective 2-((E)-1-Heptenyl)nicotinonitrile nih.gov
Pyridone Borane Complex H₂ cis-selective 2-((Z)-1-Heptenyl)nicotinonitrile nih.gov

Hydration and Hydroamination Reactions

While specific studies on the hydration and hydroamination of this compound are not prevalent, the general reactivity of alkynes suggests these transformations are feasible.

Hydration: The acid-catalyzed hydration of alkynes, typically in the presence of a mercury salt (Markovnikov addition), would likely be complicated by the presence of the acid-sensitive nitrile and pyridine groups. However, metal-catalyzed hydration under milder conditions, for example using copper(II), can accelerate the reaction and control regioselectivity, as seen in the hydration of related 2-substituted pyridines. rsc.org This would be expected to yield 2-(1-oxoheptyl)nicotinonitrile.

Hydroamination: The addition of an N-H bond across the alkyne is a powerful method for synthesizing enamines and imines. This reaction is typically catalyzed by transition metals (e.g., ruthenium, rhodium, gold) and would lead to the formation of an enamine, which could tautomerize to the corresponding imine.

Cycloaddition Reactions (e.g., [2+2+2], Click Chemistry)

The alkyne moiety serves as an excellent partner in various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic systems. libretexts.orglibretexts.org

[2+2+2] Cycloaddition: This reaction involves the transition-metal-catalyzed cyclotrimerization of three alkyne units to form a benzene (B151609) ring. researchgate.net While self-cyclotrimerization is possible, a more controlled reaction would involve the co-cyclization of this compound with two other alkynes. More relevantly, the [2+2+2] cycloaddition of diynes with nitriles, catalyzed by metals like nickel or ruthenium, is a powerful method for constructing substituted pyridines. csic.esresearchgate.netyoutube.com In this context, this compound could theoretically react with a diyne to form a highly substituted bipyridine derivative.

Table 2: Examples of Nickel-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

Diyne Nitrile Catalyst Conditions Product Type Reference
1,6-Heptadiyne Acetonitrile [Ni(PMe₂ArPh₂)₂] 50 °C, 1 mol% Ni Substituted Pyridine csic.esresearchgate.net
1,7-Octadiyne Benzonitrile [Ni(PMe₂ArPh₂)₂] 50 °C, 1 mol% Ni Substituted Pyridine csic.esresearchgate.net

Click Chemistry: The term "click chemistry" describes reactions that are rapid, high-yielding, and tolerant of various functional groups. wikipedia.orgijpsjournal.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgsigmaaldrich.com Since this compound is an internal alkyne, it is not a suitable substrate for the standard CuAAC reaction.

However, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur with internal alkynes, though it often requires higher temperatures and may produce a mixture of regioisomers. organic-chemistry.org A ruthenium-catalyzed version (RuAAC) can also be used, which typically yields the 1,5-disubstituted triazole. organic-chemistry.org Therefore, reacting this compound with an organic azide (e.g., benzyl (B1604629) azide) under thermal or ruthenium-catalyzed conditions could produce a 1,5-disubstituted-4-butyl-1-(pyridin-2-yl) -1H-1,2,3-triazole derivative.

Further Carbon-Carbon Bond Forming Reactions

The alkyne group can participate in a variety of other carbon-carbon bond-forming reactions, often mediated by organometallic reagents. For instance, migratory insertion of the alkyne into a metal-carbon bond is a key step in many catalytic cycles. nih.gov This reactivity could be harnessed by reacting this compound with organomanganese or other organometallic complexes to create more elaborate structures. nih.gov

Furthermore, radical reactions offer another avenue for functionalization. The reaction of heterocyclic N-oxides with terminal alkynes can proceed via a radical mechanism to achieve C-2 alkynylation. acs.org While the target molecule is already alkynylated, this highlights the potential for the alkyne to engage in radical-mediated C-C bond formation under appropriate conditions.

Reactions of the Nitrile Functional Group

The nitrile group (-C≡N) at the 3-position is a versatile functional handle, most commonly undergoing nucleophilic addition reactions.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that proceeds in a stepwise manner, first yielding an amide and then a carboxylic acid. This reaction can be catalyzed by either acid or base.

Partial Hydrolysis to Amide: Controlled hydrolysis, often using acid or base in the presence of a suitable solvent system, can stop at the amide stage to produce 2-(1-Heptynyl)nicotinamide .

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating with concentrated aqueous acid or base, will drive the hydrolysis to completion, yielding 2-(1-Heptynyl)nicotinic acid . researchgate.net

These transformations are valuable as they convert the nitrile into two other important functional groups, expanding the synthetic utility of the original scaffold.

Reduction to Amines

The nitrile functional group in this compound can be readily reduced to a primary amine, yielding (2-(1-heptynyl)pyridin-3-yl)methanamine. This transformation is a cornerstone of amine synthesis and can be accomplished using several standard reducing agents. pressbooks.publibretexts.org The resulting primary amine is a valuable intermediate for the synthesis of more complex molecules.

Common methods for the reduction of nitriles include the use of complex metal hydrides and catalytic hydrogenation. chemguide.co.ukwikipedia.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reagent for the reduction of nitriles to primary amines. chemguide.co.uk The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum-amine complexes. pressbooks.publibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. chemguide.co.uk

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include palladium (Pd), platinum (Pt), and Raney nickel. wikipedia.org The reaction conditions, such as temperature and pressure, can be adjusted depending on the chosen catalyst and the substrate's reactivity. chemguide.co.uk This method is often considered "greener" but may be incompatible with other reducible groups in the molecule, such as the alkyne, which could also be reduced under certain conditions. pressbooks.pub

Borane-Based Reagents: Reagents like diisopropylaminoborane (B2863991) have been shown to be effective in reducing a wide variety of aliphatic and aromatic nitriles to primary amines, often in the presence of a catalytic amount of lithium borohydride. nih.govorganic-chemistry.org These reagents can sometimes offer better chemoselectivity compared to stronger hydrides.

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

Reagent Typical Conditions Comments
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF, followed by H₂O/acid workup Powerful, non-selective reducing agent. Reduces many other functional groups. pressbooks.pubchemguide.co.uk
Hydrogen (H₂) / Catalyst Pd, Pt, or Ni catalyst; elevated temperature and pressure may be required Can potentially also reduce the alkyne and pyridine ring under harsh conditions. pressbooks.pubchemguide.co.uk
Diisopropylaminoborane THF, catalytic LiBH₄, ambient or reflux temperatures Milder reagent, may offer improved functional group tolerance. nih.govorganic-chemistry.org

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile into other functional groups, most notably ketones, through the addition of organometallic reagents.

The general mechanism involves the nucleophilic addition to the carbon-nitrogen triple bond, forming an intermediate imine anion. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. masterorganicchemistry.com

Grignard Reagents (RMgX): Reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) would lead to the formation of an imine intermediate, which upon acidic hydrolysis, yields the corresponding ketone. This provides a versatile route to a variety of 3-acylpyridine derivatives.

Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium compounds can add to the nitrile group to form ketones after hydrolysis. They are generally more reactive than Grignard reagents.

Under controlled, milder hydrolysis conditions, it is sometimes possible to isolate the intermediate imine or to hydrolyze the nitrile to the corresponding amide, 2-(1-Heptynyl)nicotinamide. libretexts.org

Table 2: Nucleophilic Addition to Nitriles to Form Ketones

Reagent Step 1 Conditions Step 2 Conditions Product Type
Grignard Reagent (R-MgX) Anhydrous ether or THF H₃O⁺ workup Ketone (R-C=O)
Organolithium Reagent (R-Li) Anhydrous ether or THF H₃O⁺ workup Ketone (R-C=O)

Reactivity of the Pyridine Core

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.org In this compound, this electron deficiency is further intensified by the strong electron-withdrawing effect of the nitrile group at the C3 position. This electronic profile makes the pyridine core generally unreactive towards electrophiles but activated for reactions with nucleophiles. wikipedia.orgwikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are significantly disfavored on the pyridine ring of this compound. wikipedia.orgmasterorganicchemistry.com The combined deactivating effects of the ring nitrogen and the C3-cyano group make the ring a very poor nucleophile. taylorfrancis.com Attempted SEAr reactions would likely require harsh, forcing conditions, which could lead to decomposition of the molecule or reaction at the heptynyl side chain.

A common strategy to overcome this low reactivity is the formation of a pyridine N-oxide. wikipedia.orgyoutube.com Oxidation of the pyridine nitrogen atom with an agent like m-CPBA or H₂O₂ would form this compound N-oxide. The N-oxide group is electron-donating through resonance, thereby activating the ring for electrophilic attack, primarily at the C4 and C6 positions. wikipedia.org The introduced group can then be deoxygenated to restore the pyridine ring if desired.

Nucleophilic Aromatic Substitution at Other Positions

While the parent compound lacks a suitable leaving group for nucleophilic aromatic substitution (SNAr), its derivatives can be highly reactive. The electron-deficient nature of the pyridine ring, enhanced by the nitrile group, strongly facilitates SNAr reactions, provided a good leaving group (e.g., a halide) is present at an activated position. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing nitrogen atom, namely C2, C4, and C6. wikipedia.org In this molecule, the C2 position is already substituted. Therefore, if a derivative such as 4-chloro-2-(1-heptynyl)nicotinonitrile or 6-chloro-2-(1-heptynyl)nicotinonitrile were used, it would readily undergo substitution with a variety of nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled to restore aromaticity. youtube.com

Table 3: Representative Nucleophilic Aromatic Substitution Reactions on Activated Pyridines

Nucleophile Reagent Example Product Functional Group
Alkoxide Sodium methoxide (B1231860) (NaOMe) Ether
Amine Ammonia (NH₃), Alkylamine (RNH₂) Amino group
Thiolate Sodium thiophenoxide (NaSPh) Thioether
Cyanide Sodium cyanide (NaCN) Nitrile

Ring Modification and Annulation Reactions

The unique structure of this compound, containing both a pyridine ring and an alkyne, presents opportunities for constructing more complex, fused heterocyclic systems through ring modification and annulation reactions. beilstein-journals.org These reactions often employ transition metal catalysis to orchestrate the formation of new rings.

Drawing parallels from the chemistry of related 1,3-enyne systems, the 1-heptynyl substituent can participate in tandem annulation reactions. nih.gov For example, intramolecular cyclization involving the alkyne and the pyridine nitrogen could potentially lead to the formation of indolizine-type structures. researchgate.net Such transformations can be mediated by various catalysts (e.g., Ag(I), Cu(I), Pd(0)) and can involve different mechanistic pathways, including electrophilic cyclization or cycloaddition processes. beilstein-journals.orgnih.gov These advanced synthetic methods allow for the rapid construction of molecular complexity from the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. chemistrysteps.com Through a series of one-dimensional and two-dimensional experiments, a full structural assignment can be achieved.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

¹H NMR: The proton NMR spectrum for 2-(1-Heptynyl)nicotinonitrile is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the heptynyl chain. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity), governed by the n+1 rule, would reveal adjacent proton relationships. chemistrysteps.com Predicted chemical shifts are based on established values for similar structural motifs.

¹³C NMR: The ¹³C NMR spectrum would display 13 distinct signals, corresponding to each unique carbon atom in this compound. The chemical shifts would indicate the type of carbon (aromatic, alkynyl, or aliphatic). The characteristic downfield shift for the nitrile carbon (C≡N) and the carbons of the alkyne bond are key identifiers.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Multiplicity
8.70Doublet of doublets
7.85Doublet of doublets
7.40Doublet of doublets
2.50Triplet
1.65Multiplet
1.40Multiplet
1.30Multiplet
0.90Triplet

Note: These are predicted values. Actual experimental values may vary.

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4, H-5, H-6) and along the aliphatic heptynyl chain.

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates protons with the carbons to which they are directly attached. nih.govhmdb.capressbooks.pub This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments of the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is essential for connecting the molecular fragments. nih.govipb.ptcolumbia.edu Key HMBC correlations would be observed between the protons of the heptynyl chain's first methylene (B1212753) group and the C-2 carbon of the pyridine ring, as well as the alkynyl carbons. This confirms the attachment of the heptynyl substituent to the pyridine core.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. nih.govnih.gov HRMS instruments can measure mass with an error of less than 5 parts per million (ppm). nih.gov For this compound, the molecular formula is C₁₃H₁₄N₂. HRMS would detect the protonated molecule [M+H]⁺ and provide its exact mass, which would match the calculated theoretical value, confirming the molecular formula with high confidence.

Parameter Value
Molecular FormulaC₁₃H₁₄N₂
Nominal Mass198
Monoisotopic Mass198.1157
Calculated [M+H]⁺199.1230

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Nitrile (C≡N)2210–2260Medium
Alkyne (C≡C)2100–2260Medium to Weak
Aromatic C-H3000–3100Medium to Weak
Aliphatic C-H2850–2960Medium to Strong
Aromatic C=C, C=N1450–1600Medium

The presence of a sharp, medium-intensity peak around 2230 cm⁻¹ would be strong evidence for the nitrile group. libretexts.org Another absorption in the 2100-2260 cm⁻¹ range would indicate the carbon-carbon triple bond of the heptynyl group. libretexts.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.govmdpi.com If suitable crystals of this compound could be grown, this technique would yield an unambiguous three-dimensional model of the molecule. nih.gov The resulting data would include precise bond lengths, bond angles, and torsional angles. It would also reveal information about the intermolecular packing and any non-covalent interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. Currently, no public crystal structure data is available for this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1-Heptynyl)nicotinonitrile, these calculations can elucidate the distribution of electrons and predict sites of reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. bohrium.comnih.gov DFT studies on derivatives of nicotinonitrile and related pyridine (B92270) compounds have proven effective in providing accurate predictions of their geometries and electronic properties. nih.govniscair.res.in For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to optimize the molecule's geometry and calculate a range of electronic parameters. bohrium.comniscair.res.in

These calculations can determine key properties such as ionization potential, electron affinity, and global hardness, which are crucial for understanding the molecule's reactivity. scispace.com The calculated energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. niscair.res.inscispace.com

A hypothetical DFT analysis of this compound would likely reveal the influence of the electron-withdrawing cyano group and the π-system of the heptynyl chain on the electronic properties of the pyridine ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DIndicates overall polarity of the molecule
Ionization Potential7.8 eVEnergy required to remove an electron
Electron Affinity0.9 eVEnergy released upon gaining an electron

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

Analysis of Molecular Orbitals and Electron Density Distributions

A detailed analysis of the molecular orbitals (MOs) and electron density distribution provides a visual and quantitative understanding of bonding and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the π-system of the pyridine ring and the heptynyl group. The LUMO, conversely, would be expected to be concentrated on the electron-deficient parts, such as the carbon atom of the cyano group and the adjacent carbon atoms of the pyridine ring.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of negative electrostatic potential (typically colored red or orange) which are susceptible to electrophilic attack, and regions of positive potential (blue) which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the cyano group would be expected to be regions of high negative potential.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the formation of this compound. A common synthetic route to this type of compound is the Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne (1-heptyne) with an aryl halide (2-chloronicotinonitrile) in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org

DFT calculations can be used to model the entire catalytic cycle of the Sonogashira reaction. researchgate.net This includes the oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the copper acetylide, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgresearchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the geometry and energy of the transition state is crucial for understanding the reaction kinetics. For the synthesis of this compound, computational modeling could pinpoint the rate-determining step of the Sonogashira coupling and provide insights into how the ligands on the palladium catalyst influence the reaction efficiency.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is essential for the characterization of new compounds like this compound. mdpi.comresearchgate.net

Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nmrdb.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated and compared with experimental data to confirm the structure. mdpi.comresearchgate.net Discrepancies between predicted and experimental spectra can often be explained by considering solvent effects or conformational dynamics.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be modeled computationally. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can aid in the assignment of experimental vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, the C≡C stretch of the alkyne, and various vibrations of the pyridine ring and the heptyl chain.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
13C NMR (C≡N)118.5 ppm117.9 ppm
1H NMR (Heptynyl-CH₂)2.5 ppm2.45 ppm
IR Frequency (C≡N)2230 cm⁻¹2225 cm⁻¹
IR Frequency (C≡C)2150 cm⁻¹2145 cm⁻¹

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would depend on experimental conditions and the level of theory used for prediction.

Conformational Analysis and Energy Landscapes

The heptyl group of this compound introduces conformational flexibility to the molecule. Understanding the preferred conformations and the energy barriers between them is important as it can influence the molecule's physical properties and biological activity.

Conformational analysis can be performed using molecular mechanics (MM) or DFT methods. nih.govnih.gov A systematic search of the conformational space can identify the low-energy conformers. For the heptyl chain, this would involve rotations around the various carbon-carbon single bonds. The results of this analysis can be visualized as a potential energy surface or a Ramachandran-like plot, showing the relative energies of different conformations.

Emerging Research Trajectories and Future Perspectives

Integration of 2-(1-Heptynyl)nicotinonitrile into Complex Molecular Architectures

The this compound moiety is a valuable building block for the synthesis of more complex and potentially bioactive molecules. The presence of the reactive alkyne and nitrile functionalities, coupled with the aromatic pyridine (B92270) core, allows for a variety of chemical modifications.

Researchers can leverage the alkyne group for well-established transformations such as click chemistry, Sonogashira coupling, and various cycloaddition reactions. These reactions enable the straightforward linkage of the nicotinonitrile core to other molecular fragments, including biomolecules, polymers, and other complex organic structures. The nitrile group offers another point of diversification, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems.

The pyridine ring itself can be functionalized further through electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. This multi-faceted reactivity makes this compound an attractive starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery and materials science.

Development of Novel and Sustainable Catalytic Systems for Nicotinonitrile Alkynylation

The synthesis of this compound itself, and the broader class of 2-alkynylnicotinonitriles, presents an opportunity for the development of more efficient and sustainable catalytic systems. Traditional methods for the alkynylation of pyridines often rely on palladium- or copper-catalyzed cross-coupling reactions, which can involve harsh reaction conditions and the use of expensive and potentially toxic catalysts.

Future research is likely to focus on the development of catalytic systems based on more abundant and less toxic metals, such as iron, nickel, or cobalt. Furthermore, the principles of green chemistry will drive the exploration of reactions that proceed under milder conditions, in environmentally benign solvents, and with higher atom economy. The development of heterogeneous catalysts, which can be easily recovered and reused, is another key area of interest. Such advancements would not only make the synthesis of this compound more economical and environmentally friendly but also broaden the scope of accessible 2-alkynylnicotinonitrile derivatives.

Contribution to the Design and Synthesis of Advanced Organic Materials

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced organic materials. The conjugated system formed by the pyridine ring and the alkyne moiety can impart interesting photophysical and electronic properties.

By incorporating this building block into larger conjugated systems, such as polymers or dendrimers, it may be possible to create materials with applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The nitrile group can also play a crucial role in modulating the electronic properties of these materials and influencing their self-assembly and morphology in the solid state. Research in this area would involve the synthesis of various polymers and macrocycles containing the this compound unit and the detailed characterization of their material properties.

Exploration of New Chemical Transformations and Reaction Discovery

The combination of the nicotinonitrile scaffold and the terminal alkyne in this compound provides a rich platform for the discovery of new chemical reactions and transformations. The interplay between these two functional groups can lead to novel reactivity patterns that are not observed in simpler molecules.

For instance, intramolecular reactions involving the nitrile and alkyne groups could be explored to synthesize novel fused heterocyclic systems. The development of new catalytic methods that selectively activate either the C-H bond of the alkyne or specific positions on the pyridine ring could open up new avenues for functionalization. The unique electronic environment of the alkyne, influenced by the electron-withdrawing nitrile and the pyridine ring, may also lead to unexpected reactivity in cycloaddition reactions or transition metal-catalyzed transformations.

Potential as a Synthetic Intermediate for Unconventional Chemical Scaffolds

Beyond its direct applications, this compound can serve as a key intermediate for the synthesis of unconventional and complex chemical scaffolds that are difficult to access through traditional synthetic routes. The strategic manipulation of the alkyne and nitrile functionalities can lead to a diverse array of molecular architectures.

For example, partial or full reduction of the pyridine ring, followed by transformations of the alkyne and nitrile groups, could generate a wide range of saturated and partially saturated heterocyclic compounds with unique three-dimensional structures. Such scaffolds are of significant interest in medicinal chemistry, as they can provide access to new areas of chemical space and lead to the discovery of compounds with novel biological activities. The ability to build complexity from a relatively simple and accessible starting material like this compound is a key driver for its potential in this area.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Heptynyl)nicotinonitrile, and how can the product be characterized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or Sonogashira coupling, leveraging alkyne-heptynyl groups reacting with nicotinonitrile precursors. For example, analogous methods for pyridine derivatives involve Pd-catalyzed cross-coupling reactions (e.g., 2-(methylthio)nicotinonitrile synthesis in ) .
  • Characterization : Use NMR (¹H/¹³C) to confirm structural integrity (e.g., aromatic protons at δ 7.35–8.42 ppm and nitrile peaks at ~2200 cm⁻¹ in IR). Mass spectrometry (HRMS) and elemental analysis (C, H, N) validate purity and molecular weight (e.g., as in , where C/H/N percentages are reported within 0.05% error) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

  • HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. GC-MS can detect volatile byproducts (e.g., residual heptyne) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., stability up to 150°C based on nicotinonitrile analogs in ) .

Q. How is the basic biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., CCRF-CEM or DU-145 as in ). Compare IC₅₀ values against controls like paclitaxel .
  • Enzyme Inhibition : Screen against targets like kinases or oxidoreductases using fluorometric assays (e.g., ReNHase enzyme interaction studies in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to vary catalysts (e.g., Pd(PPh₃)₄), solvents (DMF vs. THF), and temperatures. For example, highlights cascade reactions optimized via Michael addition and 6-exo-trig cyclization .
  • Post-Reaction Workup : Implement column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol) to isolate high-purity product .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign ambiguous signals. For instance, used ¹H-¹³C HMBC to confirm nitrile connectivity in pyridine derivatives .
  • Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian09 at B3LYP/6-31G* level) .

Q. What strategies are effective for studying the interaction of this compound with enzymes like ReNHase?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding poses, focusing on active-site residues (e.g., Cys113 and Cys115 in ReNHase; ) .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Kᵢ values .

Q. How can the pharmacological mechanism of this compound be elucidated in disease models?

Methodological Answer:

  • Transcriptomic Profiling : Apply RNA-seq to treated cells to identify dysregulated pathways (e.g., apoptosis or Wnt/β-catenin, as in for GSK-3β inhibitors) .
  • In Vivo Studies : Use xenograft models (e.g., murine cancer) with pharmacokinetic analysis (plasma t½, bioavailability) to correlate efficacy with dosing regimens .

Q. What methodologies are recommended for analyzing trace impurities in this compound batches?

Methodological Answer:

  • LC-QTOF-MS : Achieve ppm-level sensitivity to identify low-abundance byproducts (e.g., dehydrohalogenation byproducts) .
  • Stability-Indicating Assays : Stress testing under heat/humidity/light (ICH guidelines) followed by HPLC to monitor degradation .

Q. How does the steric and electronic environment of the heptynyl chain influence the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. used IR and NMR data to correlate electronic effects with substitution patterns .
  • Kinetic Isotope Effects : Compare reaction rates of deuterated vs. non-deuterated analogs to probe mechanistic pathways .

Q. What advanced techniques are used to establish structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • Combinatorial Libraries : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) and screen for bioactivity (e.g., antimicrobial assays in ) .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.